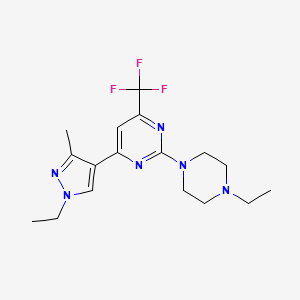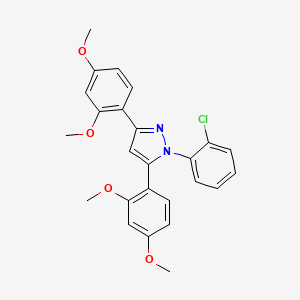![molecular formula C23H24FN5O2 B10917956 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917956.png)
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a fluorophenyl group, and an isoxazolo[5,4-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Construction of the Isoxazolo[5,4-b]pyridine Moiety: This step involves the cyclization of a precursor molecule containing the necessary functional groups to form the isoxazolo[5,4-b]pyridine ring system.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound. This is typically achieved through amide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-(4-CHLOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-(4-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-3-(4-FLUOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H24FN5O2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)butyl]-3-(4-fluorophenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H24FN5O2/c1-13-12-19(22(30)25-10-9-15(3)29-16(4)11-14(2)27-29)20-21(28-31-23(20)26-13)17-5-7-18(24)8-6-17/h5-8,11-12,15H,9-10H2,1-4H3,(H,25,30) |
InChI Key |
CUHYBYAQQZTATP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC=C(C=C3)F)C(=O)NCCC(C)N4C(=CC(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-cyclopropyl-1-(2,3-dimethylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917881.png)
![5-(3-nitrophenyl)-N-{1-[4-(propan-2-yl)phenyl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10917887.png)
![4-Benzyl-1-[(5-fluoro-2-thienyl)sulfonyl]piperidine](/img/structure/B10917889.png)
![7-ethyl-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10917894.png)

![5-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917899.png)
![5-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917910.png)
![N-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917912.png)
![1-benzyl-N-(5-chloro-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917918.png)
![6-cyclopropyl-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917919.png)
![N-(diphenylmethyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917924.png)
![6-(3,4-dichlorophenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10917925.png)
![1-benzyl-3-cyclopropyl-6-ethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917947.png)
